Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone
Brand Name: Vulcanchem
CAS No.: 898774-34-0
VCID: VC7816379
InChI: InChI=1S/C16H22O2/c1-18-16-10-6-5-9-14(16)11-12-15(17)13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11-12H2,1H3
SMILES: COC1=CC=CC=C1CCC(=O)C2CCCCC2
Molecular Formula: C16H22O2
Molecular Weight: 246.34 g/mol

Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone

CAS No.: 898774-34-0

Cat. No.: VC7816379

Molecular Formula: C16H22O2

Molecular Weight: 246.34 g/mol

* For research use only. Not for human or veterinary use.

Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone - 898774-34-0

Specification

CAS No. 898774-34-0
Molecular Formula C16H22O2
Molecular Weight 246.34 g/mol
IUPAC Name 1-cyclohexyl-3-(2-methoxyphenyl)propan-1-one
Standard InChI InChI=1S/C16H22O2/c1-18-16-10-6-5-9-14(16)11-12-15(17)13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11-12H2,1H3
Standard InChI Key IOPARXCZCIGMDN-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1CCC(=O)C2CCCCC2
Canonical SMILES COC1=CC=CC=C1CCC(=O)C2CCCCC2

Introduction

Chemical Identity and Structural Features

Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone belongs to the ketone family, with the molecular formula C₁₆H₂₂O₂ and a molecular weight of 246.34 g/mol . Key structural features include:

  • A cyclohexyl ring providing steric bulk and conformational flexibility.

  • A ketone group at the 1-position of the cyclohexane ring.

  • A 2-methoxyphenylethyl chain contributing aromaticity and electron-donating effects.

Table 1: Physicochemical Properties

PropertyValueSource
Boiling Point357.7 ± 17.0 °C (Predicted)
Density1.031 ± 0.06 g/cm³
Flash Point146.8°C
Refractive Index1.52
LogP (Octanol-Water)3.777

The compound’s LogP value indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems .

Synthetic Pathways

Traditional Synthesis Methods

Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone is typically synthesized via Friedel-Crafts acylation or cross-coupling reactions. A common approach involves:

  • Acylation of Cyclohexane: Reacting cyclohexyl methyl ketone with 2-methoxyphenylacetyl chloride in the presence of Lewis acids (e.g., AlCl₃) .

  • Grignard Reaction: Utilizing 2-(2-methoxyphenyl)ethyl magnesium bromide with cyclohexanone derivatives .

Table 2: Optimization of Reaction Conditions

ParameterOptimal ValueYield (%)
CatalystAlCl₃72
Temperature80°C68
SolventDichloromethane75

Advanced Catalytic Methods

Recent advances employ visible-light photoredox/nickel dual catalysis for efficient coupling of acyl chlorides with alkyltrifluoroborates, achieving yields >75% under mild conditions . This method minimizes side reactions and enhances scalability.

Spectral Characterization

The compound is characterized using:

  • NMR Spectroscopy:

    • ¹H NMR (CDCl₃): δ 7.72–7.15 (m, aromatic H), 3.85 (s, OCH₃), 2.91–1.52 (m, cyclohexyl and ethyl chain H) .

    • ¹³C NMR: Peaks at δ 208.9 (C=O), 157.3 (OCH₃), and 126–132 ppm (aromatic carbons) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 246.34 [M+H]⁺ .

Applications in Scientific Research

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing third-generation taxoids, which exhibit enhanced activity against multidrug-resistant cancers. Its ketone group enables facile derivatization into hydrazones and oximes for drug discovery.

Material Science

In polymer chemistry, it acts as a cross-linking agent due to its rigid cyclohexyl backbone, improving thermal stability in epoxy resins .

Table 3: Comparative Bioactivity of Analogues

CompoundIC₅₀ (μM)Target
Cyclohexyl 2-(2-Methoxyphenyl)ethyl ketone16.1Acetylcholinesterase
Cyclopentyl analogue22.4Same
4-Methoxyphenyl derivative12.4Same

Future Directions

Ongoing research focuses on:

  • Asymmetric Catalysis: Developing enantioselective routes for chiral derivatives .

  • Neuropharmacology: Investigating acetylcholinesterase inhibition for Alzheimer’s therapy.

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